

Physical and chemical properties of Nardosinonediol

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Compound of Interest

Compound Name: Nardosinonediol

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Nardosinonediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound naturally occurring in the plant *Nardostachys jatamansi*, a perennial herb found in the alpine Himalayas. This technical guide provides an in-depth overview of the physical and chemical properties of **Nardosinonediol**, its biological activities, and detailed experimental protocols for its isolation, characterization, and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

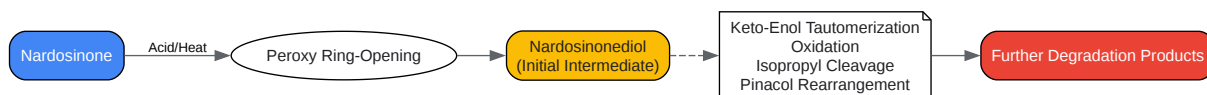
Physical and Chemical Properties

Nardosinonediol is a C₁₅-sesquiterpenoid with a molecular formula of C₁₅H₂₄O₃.^[1] Its chemical structure is characterized by a bicyclic core. The quantitative physical and chemical properties of **Nardosinonediol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄ O ₃	[2]
Molecular Weight	252.35 g/mol	[2]
CAS Number	20489-11-6	[2]
Appearance	Oil	
Melting Point	141-143 °C	
Boiling Point	397.4 ± 35.0 °C (Predicted)	
Density	1.11 ± 0.1 g/cm ³ (Predicted)	
pKa	14.08 ± 0.70 (Predicted)	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Purity	≥98% (by HPLC)	[3]
Natural Source	Nardostachys jatamansi	

Biological Activity and Degradation Pathway

Nardosinonediol has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells.[1][4] It is also a known degradation product of Nardosinone, another bioactive sesquiterpenoid from *Nardostachys jatamansi*. The degradation of Nardosinone to **Nardosinonediol** is a key step in a plausible degradation pathway that involves several chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement.[5]



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Degradation pathway of Nardosinone to **Nardosinonediol**.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Nardosinonediol**.

Isolation and Purification of Nardosinonediol from *Nardostachys jatamansi*

The following is a general protocol for the isolation of sesquiterpenoids, including **Nardosinonediol**, from the rhizomes of *Nardostachys jatamansi*.^{[1][3]}

1. Extraction:

- Air-dry the rhizomes of *Nardostachys jatamansi* and grind them into a coarse powder.
- Macerate the powdered rhizomes with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- The sesquiterpenoids, including **Nardosinonediol**, are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica gel column (230-400 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the fractions containing compounds with similar TLC profiles.
- Further purify the **Nardosinonediol**-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield pure **Nardosinonediol**.

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General workflow for the isolation of **Nardosinonediol**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified **Nardosinonediol** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete structure and stereochemistry of the molecule.^[6]

2. Mass Spectrometry (MS):

- Analyze the purified compound using a high-resolution mass spectrometer (e.g., Q-TOF MS) with electrospray ionization (ESI) to determine the exact mass and molecular formula.^[1]

- Obtain tandem mass spectra (MS/MS) to study the fragmentation pattern, which can aid in structural elucidation.

3. Infrared (IR) Spectroscopy:

- Record the IR spectrum of the purified **Nardosinonediol** using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.
- The IR spectrum will provide information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[\[7\]](#)

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Nardosinonediol** can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[2\]](#)[\[8\]](#)

1. Cell Culture:

- Culture P-388 (murine lymphocytic leukemia) cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach overnight.
- Treat the cells with various concentrations of **Nardosinonediol** (typically in a range from 0.1 to 100 μ M) and incubate for 48-72 hours.
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the untreated control.

- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

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Workflow for the MTT cytotoxicity assay.

Signaling Pathways

While specific signaling pathways for **Nardosinonediol** have not been extensively elucidated, its precursor, Nardosinone, has been shown to modulate several important pathways.

Nardosinone is known to enhance nerve growth factor (NGF)-induced neurite outgrowth, potentially through the MAP kinase-dependent and -independent signaling pathways.[3]

Furthermore, other sesquiterpenoids from *Nardostachys jatamansi* have been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2]

Given the structural similarity and precursor-product relationship, it is plausible that

Nardosinonediol may also interact with these or related pathways. Further research is warranted to investigate the specific molecular targets and signaling cascades affected by **Nardosinonediol**.

Conclusion

Nardosinonediol is a promising natural product with demonstrated cytotoxic activity. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its study. The information presented herein is intended to facilitate further research into the pharmacological potential of **Nardosinonediol** and its development as a potential therapeutic agent. Future studies should focus on elucidating its precise mechanism of action and its effects on relevant signaling pathways to fully understand its therapeutic potential.

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